molecular formula C8H4BrF3O B011636 2-Bromo-5-(trifluoromethyl)benzaldehyde CAS No. 102684-91-3

2-Bromo-5-(trifluoromethyl)benzaldehyde

Cat. No. B011636
M. Wt: 253.02 g/mol
InChI Key: CSOBJYGHQOLWOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds structurally related to 2-Bromo-5-(trifluoromethyl)benzaldehyde typically involves reactions with bromine and other specific reagents under controlled conditions. For instance, a study on the synthesis of 3-Bromo-5-tert-butyl-2-hydroxy-benzaldehyde demonstrated a bromination process in acetic acid, achieving an 88.2% yield (Hui Jian-bin, 2012). Although this does not directly describe the synthesis of 2-Bromo-5-(trifluoromethyl)benzaldehyde, it provides insight into the methodologies applicable for synthesizing bromo-substituted benzaldehydes.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Bromo-5-(trifluoromethyl)benzaldehyde can be analyzed through techniques like X-ray crystallography, NMR spectroscopy, and computational methods. For example, the benzaldehyde/boron trifluoride adduct's structure was determined through X-ray crystallography, revealing insights into the molecular arrangement and interaction of similar compounds (Reetz et al., 1986).

Chemical Reactions and Properties

Reactions involving 2-Bromo-5-(trifluoromethyl)benzaldehyde or similar compounds can lead to various derivatives with different properties. The study on copper-catalyzed multicomponent domino reactions with 2-bromoaldehydes like 2-Bromo-5-(trifluoromethyl)benzaldehyde demonstrates the compound's reactivity and potential for synthesizing complex structures (Cheng Xu et al., 2016).

Physical Properties Analysis

The physical properties of 2-Bromo-5-(trifluoromethyl)benzaldehyde, such as melting point, boiling point, and solubility, can be deduced from studies focusing on structurally related compounds. Research on 2-Bromo-5-fluorobenzaldehyde, for instance, provides insights into the crystalline structure and intermolecular interactions, which are crucial for understanding the physical properties of bromo-substituted benzaldehydes (Robert E. Tureski & J. Tanski, 2013).

Chemical Properties Analysis

The chemical properties of this compound, including reactivity, stability, and susceptibility to various chemical reactions, can be inferred from the behavior of related bromo-substituted benzaldehydes in various chemical environments. Studies like the superacid-catalyzed reaction of substituted benzaldehydes provide valuable data on the reactivity patterns and potential applications of these compounds (Saito et al., 1996).

Scientific Research Applications

“2-Bromo-5-(trifluoromethyl)benzaldehyde” is a chemical compound that is often used in the field of organic synthesis . It’s typically used as a building block in the synthesis of more complex organic compounds . The specific applications can vary widely depending on the context of the research.

Unfortunately, the specific applications of “2-Bromo-5-(trifluoromethyl)benzaldehyde” are not well-documented in the available literature . It’s possible that this compound is used in proprietary research or in specialized fields where the results are not widely published.

This compound is often used in the field of organic synthesis . It’s typically used as a building block in the synthesis of more complex organic compounds . The specific applications can vary widely depending on the context of the research.

properties

IUPAC Name

2-bromo-5-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOBJYGHQOLWOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00907984
Record name 2-Bromo-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00907984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(trifluoromethyl)benzaldehyde

CAS RN

102684-91-3, 875664-28-1
Record name 2-Bromo-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00907984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-(trifluoromethyl)benzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 875664-28-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Bromo-5-(trifluoromethyl)benzyl alcohol (2.216 g, 8.69 mmol) and N-methylmorpholine-N-oxide (2.051 g, 17.38 mmol) were combined in CH2Cl2 (44 mL) and MeCN (2.2 mL). Tetrapropylammonium perruthenate (0.311 g, 0.87 mmol) was added, and the reaction was stirred for 20 minutes at room temperature. Once no starting material was seen by analytical tlc, the mixture was concentrated, and the residue was purified by silica gel chromatography to give the title compound.
Quantity
2.216 g
Type
reactant
Reaction Step One
Quantity
2.051 g
Type
reactant
Reaction Step Two
Quantity
44 mL
Type
solvent
Reaction Step Three
Name
Quantity
2.2 mL
Type
solvent
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Quantity
0.311 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

To (2-bromo-5-trifluoromethyl-phenyl)-methanol (2.216 g, 8.69 mmol) and N-methylmorpholine N-oxide (2.051 g, 17.38 mmol) in CH2Cl2 (44 mL) and MeCN (2.2 mL) was added tetrapropylammonium perruthenate (0.311 g, 0.87 mmol), and the reaction was stirred at room temperature for 20 minutes. Once no starting material was seen by analytical tlc, the mixture was concentrated and purified by silica gel chromatography to give the title compound.
Quantity
2.216 g
Type
reactant
Reaction Step One
Quantity
2.051 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
solvent
Reaction Step One
Name
Quantity
2.2 mL
Type
solvent
Reaction Step One
Quantity
0.311 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 2-bromo-5-trifluoromethyl benzonitrile (20.16 mmoles) in methylene chloride (50 ml), under argon at room temperature, was added diisobutylaluminum hydride (25 mmoles, 25 ml hexane) dropwise and the resulting solution was stirred for 30 minutes. The reaction mixture was diluted with ether (50 ml), cooled in ice and quenched by the careful addition of hydrochloric acid (50 ml, 3 N). The ice bath was removed and the mixture was stirred vigorously for 15 minutes. The organic layer was washed with brine (50 ml), treated with magnesium sulfate-charcoal and evaporated. The resulting oil was purified by distillation to give 2-bromo-5-trifluoromethyl benzaldehyde, bp 50°-55° C. at 0.05 mm Hg. A mixture of this compound (16.24 mmoles), 1-phenylocta-1,7-diyne (19.54 mmoles, prepared as in Example 7b), cuprous iodide (0.19 mmoles) and bis(triphenylphosphine) palladium chloride (0.34 mmoles) in triethylamine (50 ml) was refluxed under argon for 30 minutes. The reaction mixture was cooled and filtered. The filtrate was evaporated, taken up in ether (100 ml), washed with hydrochloric acid (50 ml, 3 N) and sodium chloride, and treated with magnesium sulfate-charcoal. Filtration and evaporation left an oil which was purified by flash chromatography (5% ether/hexane) to yield 2-(8-phenyloctadiyn-1,7-yl)-5-trifluoromethyl benzaldehyde as an oil. A solution of this compound (13.26 mmoles) in ethyl acetate (100 ml) was treated with charcoal for 30 minutes and then filtered. The solution was then shaken under 50 psi of hydrogen with 10% palladium on charcoal (502 mg) for about 90 minutes. Thin layer chromatography of the reaction mixture indicated about 50% reduction of the aldehyde to the alcohol. To re-oxidize the alcohol, the palladium catalyst was filtered off and manganese dioxide (20 g) was added. This mixture was then stirred at room temperature under argon for 18 hours. Filtration and evaporation gave an oil which was purified by flash chromatography (2% ether/hexane) to afford 2-(8-phenyloctyl)-5-trifluoromethyl benzaldehyde as an oil.
Quantity
20.16 mmol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-(trifluoromethyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-(trifluoromethyl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Bromo-5-(trifluoromethyl)benzaldehyde
Reactant of Route 4
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2-Bromo-5-(trifluoromethyl)benzaldehyde
Reactant of Route 5
2-Bromo-5-(trifluoromethyl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-(trifluoromethyl)benzaldehyde

Citations

For This Compound
30
Citations
GB Bajracharya, NK Pahadi, ID Gridnev… - The Journal of …, 2006 - ACS Publications
The PtBr 2 -catalyzed reaction of 1-ethynyl-2-(1-alkoxybut-3-enyl)benzenes at 120 C in CH 3 CN gave functionalized indenes in good to allowable yields. Most probably, the hydrogen …
Number of citations: 109 pubs.acs.org
T Moriguchi, D Tabuchi, D Yakeya, A Tsuge… - Journal of Molecular …, 2018 - Elsevier
… Compound 4a was synthesized by the condensation of 2,6-Bis(triphenylphosphinnomethyl)-naphthalene dichloride 1a with 2-bromo-5-trifluoromethyl benzaldehyde 2a via. Wittig …
Number of citations: 3 www.sciencedirect.com
A Adamczyk-Woźniak, M Tarkowska, Z Lazar… - Bioorganic …, 2022 - Elsevier
… Compound 1 was obtained starting from a commercially available 2–bromo-5-trifluoromethyl benzaldehyde, according to a previously reported procedure, which was however modified …
Number of citations: 5 www.sciencedirect.com
T Fuchigami, T Mizoguchi, N Ishikawa… - Bioorganic & Medicinal …, 2016 - Elsevier
Survivin is overexpressed in most of the cancerous tissues but not in terminally differentiated normal tissues, making it an attractive target for diagnosis and therapy of various types of …
Number of citations: 7 www.sciencedirect.com
GB Bajracharya, I Nakamura… - The Journal of Organic …, 2005 - ACS Publications
1,7-Enynes 1, connected through an aromatic ring and bearing a leaving methoxy group at the 4-position, underwent the PtBr 2 -catalyzed enyne metathesis followed by aromatization …
Number of citations: 82 pubs.acs.org
JM Scott, C Baccei, G Bain, A Broadhead… - Bioorganic & medicinal …, 2011 - Elsevier
Biphenylacetic acid (5) was identified through a library screen as an inhibitor of the prostaglandin D 2 receptor DP2 (CRTH2). Optimization for potency and pharmacokinetic properties …
Number of citations: 9 www.sciencedirect.com
CD Perchonock, I Uzinskas, ME McCarthy… - Journal of medicinal …, 1986 - ACS Publications
A series of 5-alkynyl-and 5-aryl-4, 6-dithianonanedioic acids and related compounds has been prepared for evaluation of leukotriene antagonist activity. The alkynyl compounds were …
Number of citations: 43 pubs.acs.org
SP Rekowski, BK Kroener, D Kathuria, AA Wani… - Tetrahedron, 2021 - Elsevier
A CuI-catalyzed, hydrazine-free transformation of 2-(2-bromoarylidene)guanylhydrazone hydrochlorides using Cs 2 CO 3 as a base and DMEDA as a ligand at 120 C for 5 h delivers …
Number of citations: 10 www.sciencedirect.com
LS Zheng, Q Llopis, PG Echeverria… - The Journal of …, 2017 - ACS Publications
A series of new tethered Rh(III)/Cp* complexes containing the N-(p-tolylsulfonyl)-1,2-diphenylethylene-1,2-diamine ligand have been prepared, characterized, and evaluated in the …
Number of citations: 64 pubs.acs.org
JM Gamrat - 2021 - search.proquest.com
With the increase in resistance of pathogens to common anti-infective agents, there is an urgent need to develop new classes of therapeutic agents and discover drugs with new …
Number of citations: 0 search.proquest.com

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